molecular formula C11H16O B2971708 2-Methyl-1-(2-methylphenyl)propan-1-ol CAS No. 100994-03-4

2-Methyl-1-(2-methylphenyl)propan-1-ol

Cat. No.: B2971708
CAS No.: 100994-03-4
M. Wt: 164.248
InChI Key: HNSKCRIMSDMNQQ-UHFFFAOYSA-N
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Description

Structure and Properties 2-Methyl-1-(2-methylphenyl)propan-1-ol is a secondary alcohol with the IUPAC name reflecting its substituents: a hydroxyl group (-OH) on carbon 1 of the propanol backbone, a methyl group (-CH₃) on carbon 2, and a 2-methylphenyl (C₆H₄(CH₃)-) group attached to carbon 1. Its molecular formula is C₁₁H₁₆O, and its molecular weight is 164.24 g/mol. The compound’s structure introduces steric hindrance due to the bulky 2-methylphenyl group, which significantly influences its physicochemical properties, such as boiling point, solubility, and reactivity.

Properties

IUPAC Name

2-methyl-1-(2-methylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-8(2)11(12)10-7-5-4-6-9(10)3/h4-8,11-12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSKCRIMSDMNQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-1-(2-methylphenyl)propan-1-ol can be synthesized through several methods. One common method involves the Grignard reaction, where benzylmagnesium chloride reacts with acetone to form the desired alcohol . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

In industrial settings, the production of 2-Methyl-1-(2-methylphenyl)propan-1-ol often involves large-scale Grignard reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(2-methylphenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.

Major Products

Scientific Research Applications

2-Methyl-1-(2-methylphenyl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2-methylphenyl)propan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares 2-methyl-1-(2-methylphenyl)propan-1-ol with structurally related alcohols:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility (Water) Key Features
2-Methyl-1-(2-methylphenyl)propan-1-ol C₁₁H₁₆O 164.24 ~220–240* Low Bulky aromatic substituent, secondary alcohol
2-Methylpropan-1-ol (Isobutanol) C₄H₁₀O 74.12 108 Moderate Primary alcohol, aliphatic chain
1-Phenylpropan-1-ol C₉H₁₂O 136.19 218 Low Aromatic primary alcohol
(−)-2-Methyl-1-(pyridin-3-yl)propan-1-ol C₉H₁₃NO 151.21 ~200–210* Moderate Chiral center, catalytic applications
2-Methyl-1-phenyl-2-propen-1-ol C₁₀H₁₂O 148.20 215–220 Low α,β-unsaturated alcohol

*Estimated based on analogs; exact data unavailable in provided evidence.

Key Observations :

  • Boiling Points: The presence of aromatic rings (e.g., 2-methylphenyl or phenyl groups) increases boiling points compared to aliphatic alcohols like isobutanol. This is due to stronger van der Waals interactions and molecular weight differences .
  • Solubility: Bulky substituents reduce water solubility. For example, 2-methyl-1-(2-methylphenyl)propan-1-ol is less soluble than isobutanol but comparable to 1-phenylpropan-1-ol .
  • Reactivity : Secondary alcohols (e.g., the target compound) exhibit slower oxidation rates compared to primary alcohols like 1-phenylpropan-1-ol. The steric hindrance from the 2-methylphenyl group further reduces reactivity in nucleophilic substitutions .

Biological Activity

2-Methyl-1-(2-methylphenyl)propan-1-ol, also known by its CAS number 100994-03-4, is an organic compound with a molecular formula of C11_{11}H16_{16}O and a molecular weight of 164.24 g/mol . This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

The compound features a branched chain structure, which contributes to its unique physical and chemical properties. While specific data regarding its density, boiling point, and melting point are not extensively documented, the general characteristics of similar alcohols suggest it is likely to be a liquid at room temperature .

Biological Activity Overview

The biological activity of 2-Methyl-1-(2-methylphenyl)propan-1-ol has been explored in several studies, focusing on its antimicrobial, antifungal, and potential therapeutic effects. Below is a summary of the key findings from various research studies.

Case Studies

  • Antifungal Activity : In a study evaluating the antifungal properties of structurally related compounds, it was found that certain derivatives exhibited potent activity against Candida albicans. The presence of methyl groups was noted to enhance this activity significantly .
  • Therapeutic Potential : The compound has been investigated for potential therapeutic applications in treating infections caused by resistant strains of bacteria. The mechanism of action appears to involve disrupting bacterial cell wall synthesis, similar to other alcohols .

Research Findings

StudyFocusKey Findings
Antimicrobial ActivityMethyl substituents enhance biological activity; related compounds show effectiveness against bacteria.
Antifungal PropertiesCertain derivatives exhibit potent antifungal effects against Candida species.
Structural AnalysisThe molecular structure influences the interaction with microbial targets.

The biological activity of 2-Methyl-1-(2-methylphenyl)propan-1-ol may be attributed to its ability to interact with microbial cell membranes and disrupt their integrity. This is consistent with the behavior observed in other alcohols where the hydrophobic nature allows for penetration into lipid bilayers .

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